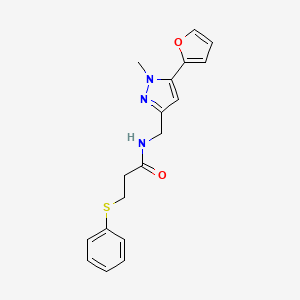

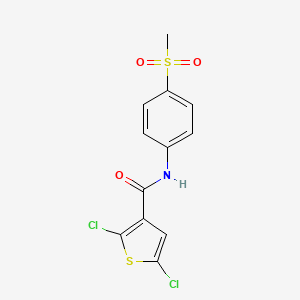

![molecular formula C14H12N4O2S B2944243 Methyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate CAS No. 335223-40-0](/img/structure/B2944243.png)

Methyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate” is a compound that belongs to the class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs . This class of compounds is known to possess various biological activities such as antiparasitic, antifungal, antimicrobial, and antiproliferative activities . They are considered a milestone scaffold in the drug discovery process .

Synthesis Analysis

The synthesis of these compounds involves the creation of new aryl analogs . The analogs carry the pyrazolopyrimidine scaffold, which looks structurally very similar to tyrosine and receptor kinase inhibitors . The synthetic strategies adopted to obtain the target compounds are not explicitly mentioned in the retrieved papers .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyrazolopyrimidine scaffold . This scaffold is structurally very similar to tyrosine and receptor kinase inhibitors . The last part of the molecule is the nitrogenous linker (spacer) region with various lengths and heteroatom contents (amine, hydrazide, or thiosemicarbazide) .科学的研究の応用

Discovery of Potent PDE Inhibitors

Research has identified a set of 3-aminopyrazolo[3,4-d]pyrimidinones, including variants related to "Methyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate," as potent and selective inhibitors of phosphodiesterase 1 (PDE1). These inhibitors are considered for the treatment of cognitive deficits associated with neurodegenerative diseases like schizophrenia and Alzheimer's disease, due to their excellent selectivity against all other PDE families and promising efficacy in vivo (Li et al., 2016).

Synthesis of Pyrazolo[3,4-d]pyrimidones with cGMP Phosphodiesterase Inhibitory Activity

A series of 6-phenylpyrazolo[3,4-d]pyrimidones has been synthesized, displaying specific inhibition of cGMP-specific (type V) phosphodiesterase. This series of compounds was evaluated for enzymatic and cellular activity, as well as in vivo oral antihypertensive activity. Certain derivatives within this series showed outstanding in vivo activities and good metabolic stabilities (Dumaitre & Dodic, 1996).

Development of Anti-inflammatory and Antimicrobial Agents

Compounds structurally related to "this compound" have been developed with significant anti-inflammatory and antimicrobial activities. For instance, a series of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines were synthesized, demonstrating notable anti-inflammatory activity and promising results against Gram-positive bacteria and pathogenic fungi (Aggarwal et al., 2014).

Novel Syntheses and Pharmacological Activities

Research has explored the synthesis of novel disubstituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles containing thioether and aryl moieties. These compounds have been characterized and evaluated for their potential pharmacological activities, providing new avenues for the development of therapeutics (Li et al., 2012).

作用機序

Target of Action

Methyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidine derivatives have been found to exhibit significant antiproliferative activities against various cancer cell lines . They are known to target protein kinases, which play active roles in cellular signal transduction pathways . These enzymes regulate many important cellular activities such as cell division, survival, and apoptosis .

Mode of Action

The compound interacts with its targets, the protein kinases, by inhibiting their function . Protein kinases are enzymes that catalyze the phosphorylation processes in cells . By inhibiting these enzymes, the compound disrupts the normal signal transduction pathways within the cell, leading to changes in cell division, survival, and apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein kinase signal transduction pathway . By inhibiting protein kinases, the compound disrupts the normal functioning of this pathway, leading to downstream effects such as altered cell division, survival, and apoptosis .

Pharmacokinetics

It is known that irreversible kinase inhibitors, a category to which this compound belongs, often show improved biochemical efficacy and good pharmacokinetic profiles .

Result of Action

The result of the compound’s action is a significant antiproliferative effect on cancer cells . This is achieved by disrupting the normal functioning of protein kinases, leading to changes in cell division, survival, and apoptosis .

将来の方向性

The future directions for these compounds involve further investigations into their anticancer effects . There is an urgent need for selective and potent novel anticancer agents, and these compounds represent a major route in the drug discovery process . Further studies are needed to fully understand their potential as anticancer agents .

生化学分析

Biochemical Properties

Methyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate has been found to interact with several enzymes and proteins. For instance, it has been shown to inhibit VEGFR-2, a receptor tyrosine kinase that plays a crucial role in angiogenesis . The nature of these interactions is likely due to the structural similarity of this compound to tyrosine and receptor kinase inhibitors .

Cellular Effects

In terms of cellular effects, this compound has been found to have significant antitumor activity against certain cancer cell lines . It has been shown to influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit VEGFR-2, which could explain its anticancer activity .

Temporal Effects in Laboratory Settings

It has been observed that this compound can disrupt wound healing patterns in HUVEC cells after 72 hours of treatment .

Metabolic Pathways

Given its structural similarity to tyrosine and receptor kinase inhibitors, it may be involved in pathways related to these molecules .

特性

IUPAC Name |

methyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c1-20-12(19)8-21-14-11-7-17-18(13(11)15-9-16-14)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJNBRSENFWZEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

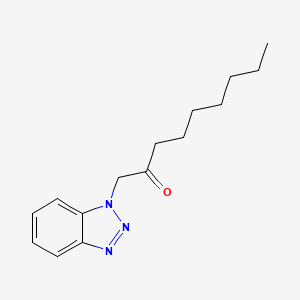

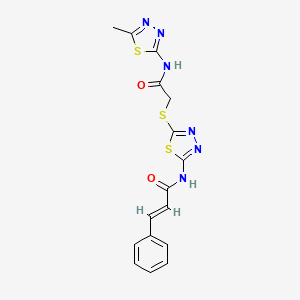

![Methyl 7-(methylthio)-4-thioxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B2944164.png)

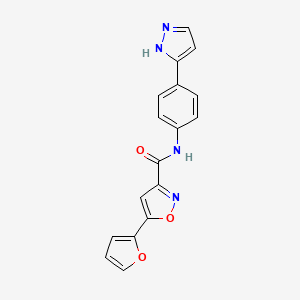

![Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2944166.png)

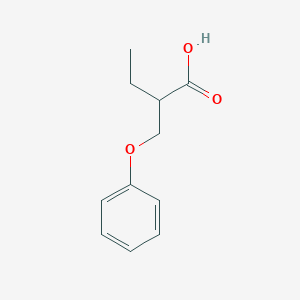

![N-(3,5-dimethylphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2944167.png)

![N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)isonicotinohydrazide](/img/structure/B2944169.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-2-yl)propan-2-yl)urea](/img/structure/B2944174.png)

![6-Benzyl-2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2944178.png)

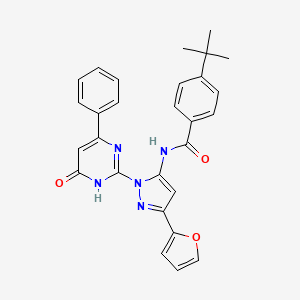

![2-((9-Phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2944179.png)